Home > Products > Screening Compounds P37666 > (E)-3-(3,4-DIMETHOXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
(E)-3-(3,4-DIMETHOXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE -

(E)-3-(3,4-DIMETHOXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Catalog Number: EVT-5562260
CAS Number:
Molecular Formula: C15H16N2O3
Molecular Weight: 272.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor. It exhibits promising kinase selectivity and excellent anticancer cell proliferation potency []. A key feature of Hu7691 is its low activity in inducing HaCaT apoptosis, suggesting an improved cutaneous safety profile compared to other Akt inhibitors.
  • Relevance: Both Hu7691 and 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one share the 1-methyl-1H-pyrazol-5-yl moiety within their structures [].

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a small-molecule inhibitor with selectivity for ERK kinase activity []. This compound demonstrates oral bioavailability and is under investigation as a potential treatment for cancers with activated RAS/RAF/MEK/ERK signaling.
  • Relevance: GDC-0994 and 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one share the 1-methyl-1H-pyrazol-5-yl structural element [].

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This compound is a derivative of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, synthesized through reaction with 3,4-dimethoxybenzaldehyde []. Molecular docking studies suggest it may have inhibitory activity against human prostaglandin reductase (PTGR2) [].
  • Relevance: The 3,4-dimethoxyphenyl group is a key structural similarity between this compound and 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one [].

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate (AZD-9668)

  • Compound Description: This compound, potentially AZD-9668, is a tosylate salt of a neutrophil elastase inhibitor []. It has shown potential for improved physical properties and is under development by AstraZeneca [].
  • Relevance: The 1-methyl-1H-pyrazol-5-yl group is present in both this compound and 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one [].

2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

  • Compound Description: GDC-0032 is a β-sparing phosphoinositide 3-kinase (PI3K) inhibitor with high unbound exposure and strong in vivo antitumor activity []. The compound was developed to overcome limitations of previous PI3K inhibitors, exhibiting improved pharmacokinetic properties.
  • Relevance: GDC-0032 and 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one both contain a pyrazole ring in their structure [].

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase []. It exhibits favorable pharmacokinetics and has shown robust tumor growth inhibition in preclinical models.
  • Relevance: AMG 337 and 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one share the 1-methyl-1H-pyrazol-4-yl group [].

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, notably those with the T790M mutation []. Designed for potency and selectivity towards drug-resistant EGFR mutants while sparing wild-type EGFR, it exhibits minimal intrinsic chemical reactivity and reduced proteome reactivity compared to earlier irreversible EGFR inhibitors [].
  • Relevance: PF-06459988 and 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one both incorporate the 1-methyl-1H-pyrazol-4-yl structural unit [].

Properties

Product Name

(E)-3-(3,4-DIMETHOXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

InChI

InChI=1S/C15H16N2O3/c1-17-12(8-9-16-17)13(18)6-4-11-5-7-14(19-2)15(10-11)20-3/h4-10H,1-3H3/b6-4+

InChI Key

CGOYCMRUDYETJV-GQCTYLIASA-N

SMILES

CN1C(=CC=N1)C(=O)C=CC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CN1C(=CC=N1)C(=O)C=CC2=CC(=C(C=C2)OC)OC

Isomeric SMILES

CN1C(=CC=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.